Trimethyl citrate

Polymer chemistry Pharmaceutical formulation Material science

Trimethyl citrate (TMC, CAS 1587-20-8) is a white crystalline solid (mp 75–78°C) that uniquely enables solid-phase plasticizer incorporation—unlike liquid triethyl citrate (TEC, mp −55°C). This eliminates solvent handling in pharmaceutical enteric coatings and simplifies PVC compounding. TMC's trifunctional ester structure supports one-pot PET copolymerization (tensile strength 59.0 MPa, elongation 280%) and is the exclusive precursor for citrazinic acid synthesis. As a renewable, biodegradable citrate ester, it serves as the sole solid-matrix fuel for color flame candles. Specify TMC where solid-state formulation, copolymerization branching, or ammonolysis reactivity is required.

Molecular Formula C9H14O7
Molecular Weight 234.2 g/mol
CAS No. 1587-20-8
Cat. No. B030998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl citrate
CAS1587-20-8
Synonyms2-Hydroxy-1,2,3-propanetricarboxylic Acid Trimethyl Ester;  Trimethyl Ester Citric Acid;  _x000B_3-Hydroxy-3-methoxycarbonylpentanedioic Acid Dimethyl Ester;  _x000B_NSC 75824
Molecular FormulaC9H14O7
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)(C(=O)OC)O
InChIInChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3
InChIKeyHDDLVZWGOPWKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Citrate CAS 1587-20-8: Technical Grade Specifications and Core Identity for Scientific Procurement


Trimethyl citrate (CAS 1587-20-8, TMC), the trimethyl ester of citric acid (molecular formula C₉H₁₄O₇, molecular weight 234.20 g/mol), is a white crystalline solid with a melting point of 75–78°C . Commercial grades are available with purity ≥98.0% or ≥99.0% and residual acid ≤0.5% [1] . As a citrate ester plasticizer derived from renewable citric acid sources, it offers low toxicity and biodegradability relative to conventional phthalate plasticizers [2].

Trimethyl Citrate CAS 1587-20-8: Why In-Class Citrate Esters Cannot Be Interchanged Without Performance Compromise


Although trimethyl citrate (TMC), triethyl citrate (TEC), and tributyl citrate (TBC) belong to the same citrate ester family, substitution without empirical verification is unsound. TMC, with its shorter methyl ester chains compared to TEC, exhibits distinctly lower volatility, a higher melting point (solid at ambient temperature versus TEC's liquid state with a melting point of −55°C), and differing solvency profiles . Moreover, molecular simulation studies confirm that plasticizer molecular structure—specifically chain length and branching—directly modulates thermodynamic compatibility with PVC, Young's modulus reduction effectiveness, and migration rate [1]. The quantitative evidence below establishes that TMC's unique physicochemical profile (solid crystalline form, distinct solvency) enables applications where TEC and TBC are unsuitable.

Trimethyl Citrate CAS 1587-20-8: Quantified Differentiation Evidence Against Comparator Compounds


Trimethyl Citrate Versus Triethyl Citrate: Physical State Differentiation for Solid-Form Formulation Requirements

Trimethyl citrate (TMC) is a white crystalline solid at ambient temperature with a melting point range of 75–78°C . In direct contrast, triethyl citrate (TEC), the immediate higher homolog, is a clear, colorless liquid with a melting point of −55°C . This fundamental physical state difference (solid TMC versus liquid TEC) is attributable to TMC's shorter methyl ester chains, which increase intermolecular packing density and lattice energy, thereby elevating the melting point and reducing volatility relative to TEC .

Polymer chemistry Pharmaceutical formulation Material science

Trimethyl Citrate as a Trifunctional Comonomer in PET Copolymerization: Synergistic Enhancement of Tensile Strength and Elongation

When trimethyl citrate is incorporated as a trifunctional comonomer into poly(ethylene terephthalate) (PET) via one-pot polymerization, the resulting copolyester poly(ethylene terephthalate-co-trimethyl citrate) exhibits a tensile strength of 59.0 MPa and an elongation at break of 280% . This represents a synergistic enhancement where both strength and elongation are simultaneously improved compared to unmodified PET, a combination typically difficult to achieve because strength and elongation often trade off inversely. The trifunctionality of TMC introduces branching and enhanced chain entanglement that is not achievable with monofunctional or difunctional ester monomers.

Polymer synthesis Materials engineering Copolyester modification

Trimethyl Citrate Synthetic Yield Optimization: Catalyst-Dependent Efficiency for Cost-Effective Procurement

Multiple catalytic routes for trimethyl citrate synthesis have been quantitatively characterized. Using solid acid catalysis (DNW-type strong acid resin) with citric acid and methanol, a product yield of 91% is achieved under optimized conditions (5 h reaction time, citric acid:methanol molar ratio 1:4.5–1:5, citric acid:catalyst molar ratio 1:0.13) [1]. An alternative route using sodium hydrogen sulfate as catalyst with toluene as water-carrying agent achieves a yield of 89.6% (1.5 g catalyst, 1:6 molar ratio, 160°C, 6 h) [2]. The patented p-toluenesulfonic acid method with multiple reaction–distillation dewatering cycles yields product with purity over 98% [3]. These established synthetic routes with high yields (>89%) confirm that TMC can be manufactured cost-competitively at scale.

Organic synthesis Process chemistry Green chemistry

Trimethyl Citrate as a Hydrophilic Core Scaffold for Demulsifier Design: Structural Uniqueness Versus Alkyl Homologs

Trimethyl citrate serves as the hydrophilic core scaffold for a novel low-temperature demulsifier (TCED) designed for water-in-oil (W/O) petroleum emulsions [1]. The molecular architecture employs TMC's central citrate framework grafted with three hydrophobic chains, yielding a precisely defined trifunctional core structure. Longer-chain homologs such as triethyl citrate or tributyl citrate would alter the hydrophilic–lipophilic balance (HLB) and spatial geometry of the resulting demulsifier, directly affecting interfacial tension reduction and demulsification efficiency. While quantitative demulsification performance data for TMC-based versus TEC-based demulsifiers are not reported in the available source, the class-level inference is that TMC's compact trifunctional core provides a distinct HLB profile that is specifically suited for this application.

Petroleum chemistry Emulsion science Demulsifier development

Trimethyl Citrate as Precursor to Citrazinic Acid: Exclusive Synthetic Pathway Not Accessible from Triethyl Citrate

Trimethyl citrate is the primary raw material for the production of citrazinic acid (2,6-dihydroxyisonicotinic acid) via reaction with ammonia followed by sulfuric acid treatment and purification [1]. This synthetic pathway is specific to the trimethyl ester; the triethyl homolog (TEC) would undergo transesterification or different reactivity patterns under these ammonolysis conditions, yielding different products. Citrazinic acid is a valuable heterocyclic intermediate with applications in pharmaceutical synthesis. TMC's exclusive utility in this pathway stems from the methyl ester's optimal leaving group characteristics and steric accessibility for nucleophilic attack by ammonia.

Pharmaceutical intermediates Organic synthesis Heterocyclic chemistry

Trimethyl Citrate in Color Flame Candle Formulations: Solid-State Combustion Suitability Versus Liquid TEC

Trimethyl citrate is utilized as the primary combustible agent in color flame candle formulations [1]. Its melting point (75–78°C) and combustion properties satisfy the specific requirements for candle manufacturing, where a solid-phase fuel matrix is essential for structural integrity and controlled burn characteristics. Triethyl citrate (TEC), with its melting point of −55°C , exists as a liquid at ambient temperature and cannot fulfill the solid matrix function required for molded candle products. The quantitative difference in melting point (Δ ≈ 130°C) directly dictates application suitability.

Specialty chemicals Pyrotechnics Daily chemical additives

Trimethyl Citrate CAS 1587-20-8: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Solid-Phase Polymer Blending and Pharmaceutical Solid Dosage Coating Formulations

Trimethyl citrate's crystalline solid state (mp 75–78°C) uniquely qualifies it for applications requiring solid-phase plasticizer incorporation. In pharmaceutical enteric coating of hard gelatin capsules, TMC can be directly blended as a solid excipient, eliminating the liquid handling, metering, and solvent evaporation steps required for liquid plasticizers such as triethyl citrate (TEC, mp −55°C) . Similarly, in PVC compounding, TMC enables solid–solid mixing prior to thermal processing, improving homogeneity and reducing processing complexity relative to liquid citrate esters [1]. The Δ melting point of 130–133°C versus TEC represents a definitive procurement decision point for solid-dosage formulators.

Bulk-Reinforced Polyester Copolymerization for Advanced Films and Engineering Plastics

TMC serves as a trifunctional comonomer in one-pot PET copolymerization, yielding poly(ethylene terephthalate-co-trimethyl citrate) with synergistic tensile strength of 59.0 MPa and elongation of 280% . This bulk-reinforcement strategy produces transparent, multiprocessable copolyesters without the thermoplasticity and toughness loss associated with inorganic filler approaches. The trifunctionality of TMC introduces branching and enhanced chain entanglement that monofunctional or difunctional ester monomers cannot replicate. Procurement for advanced polyester film, fiber, or engineering plastic development should specify TMC for this unique copolymerization capability.

Citrazinic Acid Precursor for Pharmaceutical Intermediate Synthesis

TMC is the established primary raw material for citrazinic acid (2,6-dihydroxyisonicotinic acid) production via ammonolysis followed by sulfuric acid treatment [2]. This synthetic pathway is exclusive to the trimethyl ester; triethyl citrate would undergo different reactivity patterns due to the ethyl ester group's distinct steric and electronic characteristics. Citrazinic acid is a valuable heterocyclic building block in pharmaceutical synthesis. R&D and procurement teams engaged in heterocyclic intermediate synthesis must specify TMC for this route; TEC cannot serve as a drop-in substitute.

Solid Fuel Matrix for Color Flame Candle and Pyrotechnic Formulations

TMC's solid crystalline form (mp 75–78°C) and combustion characteristics make it the primary combustible agent in color flame candle formulations [2] . The solid-state fuel matrix is essential for molded candle structural integrity and controlled burn profiles. Triethyl citrate (mp −55°C) exists as a liquid at ambient temperature and cannot provide the solid matrix required for this application. For procurement in specialty candle, pyrotechnic, and daily chemical additive manufacturing, TMC is the only citrate ester that satisfies the solid-phase fuel requirement.

Green Plasticizer for Food Contact and Medical Device Polymers

As a citrate ester derived from renewable citric acid, TMC is employed as a non-toxic, biodegradable plasticizer in PVC for medical devices, food packaging, and children's toys [3]. While quantitative migration and compatibility data comparing TMC directly to TEC or TBC in specific polymer matrices are limited in available sources, class-level molecular simulation evidence confirms that citrate ester plasticizer performance metrics (thermodynamic compatibility with PVC, Young's modulus reduction, and migration rate) are directly modulated by molecular structure, including alkyl chain length [1]. TMC's shorter methyl chains confer distinct volatility, solubility, and compatibility profiles that differ from TEC and TBC, supporting its selection where solid-form plasticizer characteristics or specific solvency requirements are prioritized over liquid handling convenience.

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